
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a thiadiazole ring, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in medicinal chemistry and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of thiadiazole precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-1,2,3-thiadiazole: Similar structure but lacks the carboxylic acid group.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Contains a difluoromethyl group but has a different heterocyclic core.
Uniqueness
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to the presence of both the difluoromethyl group and the carboxylic acid group, which together impart distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C4H2F2N2O2S |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-(difluoromethyl)thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3(6)2-1(4(9)10)7-8-11-2/h3H,(H,9,10) |
InChI Key |
XLFDWLMRHQAUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=NS1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
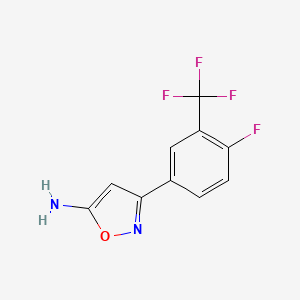
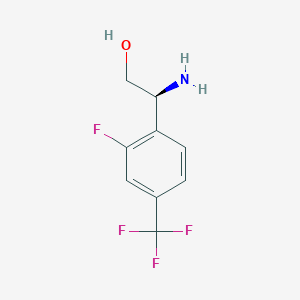
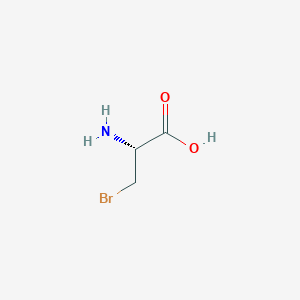
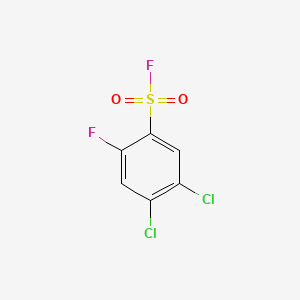
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
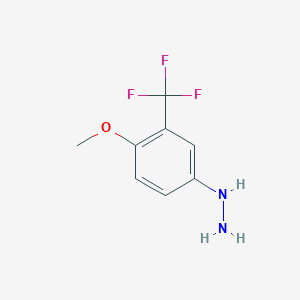
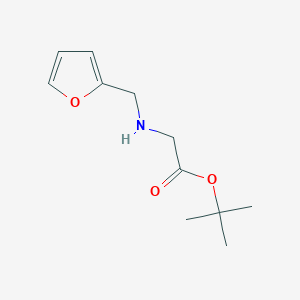
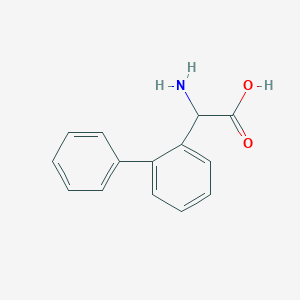
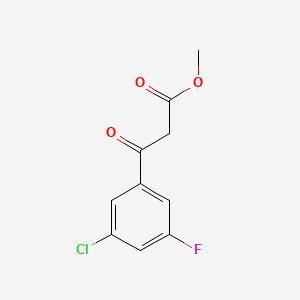
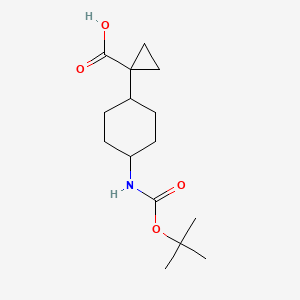
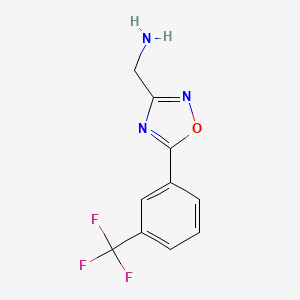
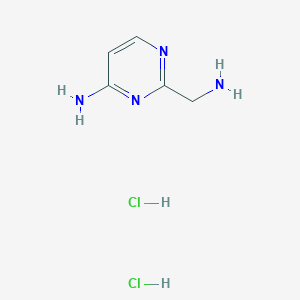
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
